6-Azido-6-deoxy-b-cyclodextrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

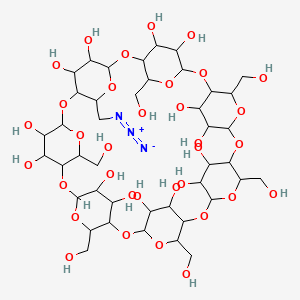

6-Azido-6-deoxy-b-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. This compound is characterized by the substitution of an azido group (-N₃) at the 6th position of the glucose unit, replacing a hydroxyl group (-OH). The azido group imparts unique chemical properties to the molecule, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-6-deoxy-b-cyclodextrin typically involves the following steps:

Monotosylation: β-cyclodextrin is first reacted with p-toluenesulfonyl chloride (tosyl chloride) to introduce a tosyl group at the 6th position, forming 6-tosyl-β-cyclodextrin.

Azidation: The tosyl group is then displaced by an azido group through a nucleophilic substitution reaction using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, crucial for the monotosylation and azidation steps.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions: 6-Azido-6-deoxy-b-cyclodextrin undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as triphenylphosphine (PPh₃) or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

Click Chemistry: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

Reduction: Triphenylphosphine in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst in ethanol.

Major Products:

Triazoles: Formed through click chemistry reactions.

Amino Derivatives: Formed through reduction of the azido group.

Aplicaciones Científicas De Investigación

6-Azido-6-deoxy-b-cyclodextrin has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.

Industry: Applied in the development of functional materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism by which 6-Azido-6-deoxy-b-cyclodextrin exerts its effects is primarily through its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. The azido group allows for further functionalization through click chemistry, enabling the attachment of various functional groups or biomolecules .

Comparación Con Compuestos Similares

6-Monoamino-6-deoxy-β-cyclodextrin: Similar to 6-Azido-6-deoxy-b-cyclodextrin but with an amino group instead of an azido group.

6-Monohalo-β-cyclodextrin Derivatives: These derivatives have halogen atoms (Cl, Br, I) at the 6th position.

Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical modifications through click chemistry. This property makes it particularly valuable in applications requiring bioconjugation and the development of functional materials .

Actividad Biológica

6-Azido-6-deoxy-β-cyclodextrin (6-Azido-6-deoxy-β-CD) is a functionalized derivative of β-cyclodextrin (β-CD), characterized by the substitution of an azido group at the 6-position of the glucose unit. This modification enhances its potential applications in drug delivery systems, particularly in targeting specific cellular receptors and improving bioavailability. The biological activity of this compound has been explored in various studies, highlighting its role in drug formulation, antiviral activity, and cytotoxicity.

6-Azido-6-deoxy-β-CD is composed of seven α-D-glucopyranose units linked by α-1,4-glycosidic bonds. The azido group introduces unique chemical properties that facilitate interactions with biological molecules, making it a promising candidate for drug delivery applications. Its hydrophilic exterior allows for solubility in aqueous environments, while the hydrophobic cavity can encapsulate various drug molecules.

Antiviral Properties

Recent studies have indicated that 6-Azido-6-deoxy-β-CD can enhance the antiviral efficacy of certain nucleoside drugs. For instance, a study involving the complexation of 6-Azido-6-deoxy-β-CD with arabinosyl adenine (araA) demonstrated significant improvements in antiviral potency against HepAD38 cells. The complex showed a 2.5-fold increase in effectiveness compared to non-complexed araA in inhibiting viral DNA production . This suggests that the azido derivative can facilitate targeted delivery and enhance the therapeutic effects of antiviral agents.

Cytotoxicity Studies

The cytotoxicity of 6-Azido-6-deoxy-β-CD has been evaluated using various cell lines. In one study, it was found to be non-toxic to mammalian cells at concentrations used for antiviral testing, as determined by MTS proliferation assays . This low toxicity profile is crucial for its application in drug delivery systems, as it minimizes adverse effects on healthy cells while enhancing drug efficacy.

Case Study 1: Drug Complexation

A detailed investigation into the complexation of 6-Azido-6-deoxy-β-CD with different nucleosides revealed that this cyclodextrin derivative significantly improves the solubility and bioavailability of these compounds. For example, the inclusion complex with araAMP showed enhanced stability and solubility compared to free nucleosides .

| Nucleoside | Complex | Antiviral Potency | Relative Increase |

|---|---|---|---|

| araA | 6-Azido-6-deoxy-β-CD | 2.5 | 2.5-fold |

| araAMP | 6-Azido-6-deoxy-β-CD | 1.3 | 1.3-fold |

| p-araAMP | 6-Azido-6-deoxy-β-CD | 1.2 | 1.2-fold |

This table summarizes the antiviral potencies observed in studies involving nucleoside complexes with 6-Azido-6-deoxy-β-CD.

Case Study 2: Green Chemistry Applications

Research has also explored the use of β-cyclodextrins, including its azido derivative, as green catalysts in organic synthesis. The ability of these compounds to facilitate reactions without toxic solvents aligns with contemporary goals in green chemistry, demonstrating their versatility beyond biological applications .

Propiedades

IUPAC Name |

5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCXSMYMLPAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N3O34 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.